molecular formula C18H18N4O B13369672 N-(2,6-dimethylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

N-(2,6-dimethylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

Cat. No.: B13369672
M. Wt: 306.4 g/mol
InChI Key: VLSYDKZXTNJKPY-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is a compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide typically involves the reaction of 2,6-dimethylaniline with 2-pyridinecarboxylic acid hydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol and a catalyst like acetic acid. The mixture is heated under reflux conditions for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dimethylphenyl)-1H-pyrazole-4-carboxamide
  • N-(2,6-dimethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide
  • N-(2,6-dimethylphenyl)-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

Uniqueness

N-(2,6-dimethylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is unique due to the presence of both the pyridine and pyrazole rings, which contribute to its diverse biological activities. The combination of these rings allows for specific interactions with molecular targets, enhancing its potential as a therapeutic agent.

Properties

Molecular Formula

C18H18N4O

Molecular Weight

306.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide

InChI

InChI=1S/C18H18N4O/c1-12-7-6-8-13(2)17(12)21-18(23)15-11-20-22(14(15)3)16-9-4-5-10-19-16/h4-11H,1-3H3,(H,21,23)

InChI Key

VLSYDKZXTNJKPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=C(N(N=C2)C3=CC=CC=N3)C

Origin of Product

United States

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